molecular formula C10H10N4O3 B2669927 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide CAS No. 1705432-71-8

6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide

Cat. No.: B2669927
CAS No.: 1705432-71-8
M. Wt: 234.215
InChI Key: QRQYHDVIEDSWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide is a chemical compound designed for research and development applications. This molecule features a pyridazine core, a nitrogen-rich heterocycle known for its prevalence in medicinal chemistry, which is functionalized with an ethoxy group and a carboxamide linkage to an isoxazole heterocycle . The integration of these distinct heterocyclic systems, a common strategy in drug design, creates a unique scaffold for constructing novel compounds and probing biological systems . The pyridazine-3-carboxamide motif is a structure of significant interest in pharmaceutical research, with documented scientific investigations into its role as a kinase inhibitor for potential therapeutic applications . Similarly, the isoxazole ring is a privileged structure in medicinal chemistry, frequently employed for its metabolic stability and its ability to engage in key hydrogen-bonding interactions with biological targets . The specific research applications and biological activity profile of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide are not fully characterized in the current scientific literature, presenting an opportunity for investigation. Researchers may explore its potential as a building block in multicomponent reactions for generating diverse chemical libraries, or as a core scaffold for developing modulators of various enzymatic targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-ethoxy-N-(1,2-oxazol-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-16-9-4-3-7(12-13-9)10(15)11-8-5-6-17-14-8/h3-6H,2H2,1H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQYHDVIEDSWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cyclization reaction involving hydroxylamine and a β-keto ester.

    Ethoxy Group Addition: The ethoxy group is typically introduced through an alkylation reaction using ethyl iodide or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with various biological targets, including enzymes and receptors. Notably, derivatives of this compound have shown promising anticancer activities against several cancer cell lines.

Case Study: Anticancer Activity

Research has indicated significant anticancer properties of derivatives of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide. The following table summarizes the effects observed in different cancer cell lines:

Cell LineCompoundEffectMechanism
Huh76-Ethoxy derivativeG0/G1 phase arrestDecrease in CDK4 levels
MCF76-Ethoxy derivativeCytotoxicityInduction of apoptosis
HCT1166-Ethoxy derivativeGrowth inhibitionCell cycle modulation

These findings suggest a potential for developing novel anticancer agents based on this scaffold, highlighting the compound's versatility in targeting various cancer types.

Biological Studies

Mechanisms of Action
The mechanism of action involves the compound's interaction with specific molecular targets, modulating their activity by binding to active or allosteric sites. This modulation influences biological pathways and processes, making it a valuable tool for studying cellular mechanisms and gene expression.

Material Science

Novel Material Development
Due to its unique structural properties, 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide is explored for developing novel materials with specific electronic or optical properties. The compound's ability to form stable complexes with metals and other materials opens avenues for applications in electronics and photonics.

Industrial Applications

Synthesis of Agrochemicals
The compound is also being studied for its potential use in the synthesis of agrochemicals. Its structural characteristics may allow it to serve as a building block for developing new pesticides or herbicides that could enhance agricultural productivity while minimizing environmental impact.

Summary of Chemical Reactions

6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the isoxazole ring.

These reactions can yield various derivatives with modified biological properties, further expanding the compound's application scope.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name (Example) Core Structure Key Substituents Synthesis Highlights Analytical Data (LCMS/HPLC) Potential Impact of Substituents
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide () Pyrrolo-pyridazine - 3-Fluorophenylmethyl
- Hydroxy
- Trifluoromethyl furan
Derived from D-proline methyl ester and 3-fluorobenzaldehyde Not provided - Trifluoromethyl furan : Enhances metabolic stability and electronegativity.
- Hydroxy group : May reduce membrane permeability vs. ethoxy.
(4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide () Pyrido-pyridazine - Difluoroindole
- Trifluoromethyl furan
Synthesized from (S)-piperidine-2-carboxylate and difluoroindole aldehyde Not provided - Difluoroindole : Potential for DNA/protein interactions via aromatic stacking.
- Hydroxy vs. Ethoxy : Ethoxy likely improves oral bioavailability.
(4aR)-N-(4-bromo-3,5-difluorophenyl)-4-hydroxy-4a-methyl-2-oxo-1,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide () Pyrrolo-pyridazine - Bromo-difluorophenyl
- Hydroxy
- Methyl
Derived from bromobenzyl halide and pyrrolidine precursors LCMS: m/z 588 [M-H]⁻
HPLC: 1.32 min
- Bromo-difluorophenyl : Increases molecular weight and halogen bonding potential.
- Hydroxy group : Higher polarity vs. ethoxy, affecting solubility.

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group in the target compound is less polar than the hydroxy substituents in Examples 1–3 and 6, which may enhance membrane permeability and oral absorption .

Heterocyclic Appendages :

  • The isoxazol-3-yl group in the target compound differs from trifluoromethyl furan (Examples 1–3) and bromo-difluorophenyl (Example 6). Isoxazole’s nitrogen-oxygen motif may offer distinct hydrogen-bonding interactions in biological targets .

Synthetic Flexibility: All compounds in the evidence utilize modular synthesis from amino ester hydrochlorides and aldehydes, suggesting that the target compound could be synthesized similarly by substituting ethoxy-containing precursors .

Analytical Trends :

  • Example 6’s HPLC retention time (1.32 min) correlates with moderate polarity. The ethoxy group in the target compound might extend retention time slightly compared to hydroxy-substituted analogs due to increased hydrophobicity .

Research Implications and Limitations

  • Gaps in Data: No direct biological or pharmacokinetic data for 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide are available in the provided evidence. Predictions are based on structural analogs.
  • Opportunities for Further Study :
    • Compare the ethoxy group’s impact on solubility and potency against hydroxy or fluorinated analogs.
    • Evaluate isoxazole’s role in target selectivity vs. furan or phenyl groups.

Biological Activity

6-Ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.

The compound is characterized by its unique structural features, which include an ethoxy group and an isoxazole moiety attached to a pyridazine core. Its synthesis typically involves multi-step reactions that can yield various derivatives with modified biological properties.

Synthesis Overview

  • Starting Materials : Pyridazine derivatives and isoxazole precursors.
  • Reagents : Commonly used reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Yield : The synthesis generally yields moderate to good results (60-75%) under optimized conditions.

Biological Activity

The biological activity of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide has been evaluated in various studies, revealing a range of pharmacological effects.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, studies involving cell lines such as Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) show that certain derivatives can induce cell cycle arrest and decrease cyclin-dependent kinase levels:

Cell LineCompoundEffectMechanism
Huh76-Ethoxy derivativeG0/G1 phase arrestDecrease in CDK4 levels
MCF76-Ethoxy derivativeCytotoxicityInduction of apoptosis
HCT1166-Ethoxy derivativeGrowth inhibitionCell cycle modulation

These findings suggest a potential for developing novel anticancer agents based on this scaffold .

Anti-inflammatory and Analgesic Effects

In vivo studies have shown that the compound exhibits anti-inflammatory and analgesic activities. For instance, carrageenan-induced paw edema models have been used to evaluate the anti-inflammatory effects, with results indicating significant reductions in edema when treated with the compound:

Activity TypeModel UsedResult
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction observed
AnalgesicHot plate testIncreased pain threshold

These activities are attributed to the modulation of inflammatory pathways, potentially involving COX inhibition .

The mechanism by which 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide exerts its biological effects involves interactions with specific molecular targets. The compound may bind to active or allosteric sites on enzymes or receptors, thereby modulating their activity.

Target Interaction Examples

  • Cyclooxygenases (COX) : Some derivatives have shown selective inhibition of COX enzymes, which are crucial in inflammatory responses .
  • Cell Cycle Regulators : The ability to affect CDK levels indicates a mechanism involving cell cycle regulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study focused on indole-isoxazole hybrids demonstrated that modifications to the isoxazole ring could enhance anticancer activity, suggesting similar strategies could be applied to pyridazine derivatives .
  • Neuroprotective Properties : Another investigation into isoxazole derivatives revealed neuroprotective effects against oxidative stress in neuronal cell cultures, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide?

Multi-step synthesis routes typically involve coupling reactions (e.g., amidation) and heterocyclic ring formation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Triethylamine or DMAP can accelerate amide bond formation .
  • Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to minimize side products . Analytical validation via HPLC (for purity assessment) and NMR (structural confirmation) is critical .

Q. How can structural characterization of this compound address inconsistencies in reported spectral data?

Use 2D-NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton assignments, particularly for overlapping signals in the pyridazine and isoxazole regions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Enzyme inhibition assays : Target kinases or antimicrobial enzymes (e.g., β-lactamases) using fluorometric or colorimetric substrates .
  • Cell viability assays : MTT or resazurin-based protocols for anticancer activity screening, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed binding affinities?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GSK-3β), but validate with binding free energy calculations (MM/PBSA) to account for solvation effects .
  • Quantum chemical calculations : Apply density functional theory (DFT) to assess electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and binding .

Q. What experimental design principles minimize variability in pharmacological data?

  • Factorial design : Use response surface methodology (RSM) to optimize biological assay conditions (e.g., pH, temperature) and identify confounding variables .
  • Dose-response normalization : Include positive controls (e.g., known kinase inhibitors) to standardize activity measurements across labs .

Q. What strategies elucidate the compound’s mechanism of action when interacting with multiple targets?

  • Proteomic profiling : Combine affinity chromatography with mass spectrometry to identify off-target interactions .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) for prioritization of primary targets .

Q. How do structural modifications to the pyridazine core impact solubility and bioavailability?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 6-ethoxy position while monitoring partition coefficients via shake-flask methods .
  • Crystallography : Co-crystallize derivatives with serum albumin to study transport protein binding .

Methodological Challenges and Solutions

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • 3D spheroid assays : Use Matrigel-embedded cultures to mimic tumor microenvironments and compare IC₅₀ values with monolayer results .
  • Metabolomic profiling : LC-MS-based analysis to identify metabolic adaptations in 3D models that confer resistance .

Q. What advanced separation techniques improve purification of synthetic intermediates?

  • Preparative HPLC : Gradient elution with C18 columns to resolve structurally similar byproducts .
  • Membrane filtration : Tangential flow filtration (TFF) for scalable removal of low-molecular-weight impurities .

Q. How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with LC-MS monitoring of degradation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.